molecular formula C20H24N2O4S B2428246 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide CAS No. 1021040-86-7

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2428246
CAS No.: 1021040-86-7
M. Wt: 388.48
InChI Key: CQORJOMMWADEKB-UHFFFAOYSA-N
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Description

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation using reagents like phenylsulfonyl chloride.

    Attachment of the Methoxyphenyl Group: This can be done through a substitution reaction using a methoxyphenyl derivative.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound for drug development.

    Medicine: Potential therapeutic applications could include analgesic, anti-inflammatory, or neuroprotective effects.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. Detailed studies, including molecular docking and in vitro assays, are typically conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide: can be compared with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct pharmacological properties and reactivity compared to similar compounds. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-26-18-10-7-8-16(14-18)21-20(23)15-17-9-5-6-13-22(17)27(24,25)19-11-3-2-4-12-19/h2-4,7-8,10-12,14,17H,5-6,9,13,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQORJOMMWADEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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